molecular formula C6H7NO2S B1387753 Methyl 5-methylthiazole-4-carboxylate CAS No. 68751-05-3

Methyl 5-methylthiazole-4-carboxylate

Cat. No. B1387753
CAS RN: 68751-05-3
M. Wt: 157.19 g/mol
InChI Key: FFDBALRFBPEJBH-UHFFFAOYSA-N
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Description

“Methyl 5-methylthiazole-4-carboxylate” is a chemical compound with the empirical formula C6H7NO2S . It has a molecular weight of 157.19 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methylthiazole-4-carboxylate” is represented by the SMILES string COC(=O)c1ncsc1C . The InChI representation is 1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-methylthiazole-4-carboxylate” are not available, related compounds such as 5-methyl thiazole undergo alkylation with n-butyl bromide followed by anion exchange of Br- for BF4- to give mobile, room-temperature ionic liquids .


Physical And Chemical Properties Analysis

“Methyl 5-methylthiazole-4-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

“Methyl 5-methylthiazole-4-carboxylate” is a chemical compound with the empirical formula C6H7NO2S . It’s a solid substance and its CAS Number is 68751-05-3 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

    Antioxidant Activity

    Thiazole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

    Analgesic Activity

    Some thiazole derivatives have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.

    Anti-Inflammatory Activity

    Thiazole derivatives can also exhibit anti-inflammatory effects . This could be useful in treating conditions characterized by inflammation.

    Antimicrobial and Antifungal Activities

    Certain thiazole derivatives have been shown to have antimicrobial and antifungal properties . This could lead to the development of new antimicrobial and antifungal agents.

    Antiviral Activity

    Some thiazole derivatives have demonstrated antiviral activity . This could potentially be applied in the creation of new antiviral drugs.

    Antitumor or Cytotoxic Activities

    Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests potential applications in cancer treatment.

Safety And Hazards

“Methyl 5-methylthiazole-4-carboxylate” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

Future Directions

“Methyl 5-methylthiazole-4-carboxylate” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it could be used in future research and development of new compounds and drugs.

properties

IUPAC Name

methyl 5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBALRFBPEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653308
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylthiazole-4-carboxylate

CAS RN

68751-05-3
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methylthiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl nitrite (24 mL, 202 mmol) in 1,4-dioxane (180 mL) was added a mixture of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (6.83 g, 40.0 mmol) in 1,4-dioxane (70 mL). The solution was stirred at 60° C. for 1 hour. After cooling to room temperature, the solvent was evaporated. The crude oil was purified by flash chromatography (0-20% EtOAc/hexanes), affording methyl 5-methyl-1,3-thiazole-4-carboxylate (3.95 g, 63%). The product was used for the next step without any further purification.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (2.15 g, 12.5 mmol) in tetrahydrofuran (60 mL) was slowly added tert-butyl nitrite (2.23 mL, 18.7 mmol) with stirring at 50° C., and the mixture was stirred at 60° C. for 2 hr. The mixture was diluted with water (100 mL), and extracted with ethyl acetate (100 mL×2). The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20→0/100) to give the title compound (1.17 g, yield 60%).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZR Guan, ZM Liu, Q Wan, MW Ding - Tetrahedron, 2020 - Elsevier
A new one-pot four-component preparation of polysubstituted thiazoles by a cascade Ugi/Wittig cyclization has been developed. The four-component reactions of the odorless isocyano(…
Number of citations: 10 www.sciencedirect.com
JR Davies, PD Kane, CJ Moody - Tetrahedron, 2004 - Elsevier
Dirhodium(II) carboxylate catalysed reaction of diazocarbonyl compounds in the presence of primary amides results in the formation of α-acylaminoketones (12 examples) by N–H …
Number of citations: 143 www.sciencedirect.com
I Ernest, J Gosteli, CW Greengrass… - Journal of the …, 1978 - ACS Publications
Using penicillin V as starting material, a general synthetic route for compounds 1 with the novel, unsaturated, penem skeleton has been established. Compounds 1 represent a new …
Number of citations: 207 pubs.acs.org
G Padroni - 2018 - stax.strath.ac.uk
Expanding the DNA binding repertoire of Pyrrole-Imidazole polyamides Page 1 Expanding the DNA binding repertoire of Pyrrole-Imidazole polyamides Giacomo Padroni 1 Expanding …
Number of citations: 0 stax.strath.ac.uk

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